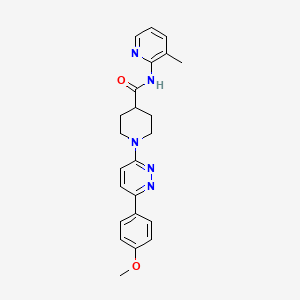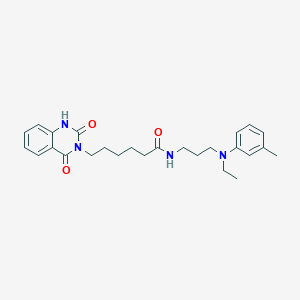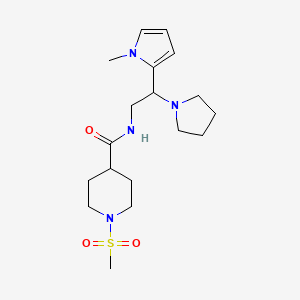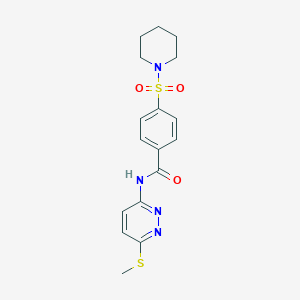
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds have significant importance in medicinal chemistry due to their biological activities. The synthesis of novel heterocyclic compounds derived from similar chemical structures, such as benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines, has been explored for their potential anti-inflammatory and analgesic properties. These compounds have been synthesized using different precursors and methods, indicating the versatility of pyridazine and pyridine derivatives in creating pharmacologically active molecules (Abu‐Hashem et al., 2020).
Insecticidal Activity
Pyridine derivatives have been investigated for their insecticidal properties against various pests. For instance, the toxicity of certain pyridine derivatives has been studied against the cowpea aphid, showcasing the potential of such compounds in agricultural applications to protect crops from pests without resorting to traditional, more harmful pesticides (Bakhite et al., 2014).
Anticancer and Antitumor Agents
The design and synthesis of aminopyridyl/pyrazinyl-substituted compounds have demonstrated significant efficacy in antitumor assays. Such compounds have shown potential as selective and efficacious inhibitors for cancer-related targets like c-Met/ALK, indicating their promise in developing new anticancer therapies (Li et al., 2013).
Anti-inflammatory Activity
The exploration of ibuprofen analogs and their anti-inflammatory properties highlights the ongoing search for more effective and safer anti-inflammatory agents. By synthesizing and evaluating various derivatives, researchers aim to identify compounds with potent anti-inflammatory activity, possibly offering alternatives to existing nonsteroidal anti-inflammatory drugs (NSAIDs) (Rajasekaran et al., 1999).
Met Kinase Inhibition for Cancer Treatment
The discovery and development of selective Met kinase inhibitors underscore the potential of pyridine derivatives in cancer therapy. By improving enzyme potency and aqueous solubility, researchers aim to develop more effective treatments for Met-dependent cancers, illustrating the critical role of chemical synthesis in advancing cancer treatment (Schroeder et al., 2009).
properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-4-3-13-24-22(16)25-23(29)18-11-14-28(15-12-18)21-10-9-20(26-27-21)17-5-7-19(30-2)8-6-17/h3-10,13,18H,11-12,14-15H2,1-2H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSFXEYZAWHTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloroacetyl)amino]-N-cyclopropyl-3-phenylpropanamide](/img/structure/B2704574.png)
![8-{3-[(2,6-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2704576.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2704579.png)



![(E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2704587.png)
![N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2704588.png)
![8-((2-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704589.png)

